2-Bromo-4-nitroaniline

Physicochemical characterization Isomer purity Quality control

2-Bromo-4-nitroaniline (CAS 13296-94-1) is the ortho-bromo/para-nitro regioisomer essential for workflows where substitution pattern dictates reactivity. Unlike the 4-bromo isomer, the ortho-bromine adjacent to the amine enables a unique intramolecular N–H⋯Br hydrogen bond and directs palladium-catalyzed cross-couplings to the C2 position while leaving the para-nitro group intact for orthogonal diversification. This makes it the correct building block for tetrahydrothienopyridopyrimidine antimicrobials, sulfonamide/benzothiazine pharmacophores, and benzimidazole/quinoxaline scaffolds. Substituting isomers risks divergent product profiles and failed syntheses. Insist on CAS 13296-94-1 to ensure regiospecificity and experimental reproducibility.

Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
CAS No. 13296-94-1
Cat. No. B050497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-nitroaniline
CAS13296-94-1
Synonyms1-Amino-2-bromo-4-nitrobenzene;  2-Amino-5-nitrophenyl Bromide;  4-Nitro-2-bromoaniline;  NSC 28330
Molecular FormulaC6H5BrN2O2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Br)N
InChIInChI=1S/C6H5BrN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2
InChIKeyCGPPWNTVTNCHDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-nitroaniline (CAS 13296-94-1) Procurement Guide: Product Profile and Physicochemical Baseline


2-Bromo-4-nitroaniline (CAS 13296-94-1) is an aromatic amine derivative classified as a brominated nitroaniline [1]. It exists as a dark yellow to yellow crystalline solid with a molecular formula of C₆H₅BrN₂O₂ and molecular weight of 217.02 g/mol [1]. The compound features a unique substitution pattern: a bromine atom at the ortho position (C2) and a nitro group at the para position (C4) relative to the primary amine group [2]. Its measured melting point is 104 °C, with a predicted boiling point of 351.8 ± 22.0 °C and an estimated density of approximately 1.79 g/cm³ [1]. It exhibits limited aqueous solubility but dissolves readily in common organic solvents including chloroform, DMSO, and methanol [1].

2-Bromo-4-nitroaniline (CAS 13296-94-1) Procurement Guide: Why Generic Substitution with Other Bromonitroaniline Isomers Fails


Although 2-bromo-4-nitroaniline shares the same molecular formula (C₆H₅BrN₂O₂) with its regioisomer 4-bromo-2-nitroaniline (CAS 875-51-4), the two compounds are not interchangeable in synthetic or formulation workflows. The distinct substitution pattern—bromine ortho/nitro para in 2-bromo-4-nitroaniline versus bromine para/nitro ortho in 4-bromo-2-nitroaniline—produces materially different physicochemical properties, including a melting point difference of approximately 6–9 °C (104 °C vs. 110–113 °C) [1][2]. More critically, the presence of an ortho-bromine adjacent to the amine group in 2-bromo-4-nitroaniline establishes a characteristic intramolecular N–H⋯Br hydrogen bond that pre-organizes the molecule in a planar conformation [3], a structural feature absent in the 4-bromo-2-nitro isomer. This conformational difference, combined with the ortho/para electronic push-pull arrangement, fundamentally alters reactivity in cross-coupling chemistry and downstream heterocycle formation, rendering isomer substitution scientifically unsound without full re-optimization of reaction conditions and a high risk of divergent product profiles.

2-Bromo-4-nitroaniline (CAS 13296-94-1) Procurement Guide: Quantitative Differentiation Evidence versus Comparators


2-Bromo-4-nitroaniline versus 4-Bromo-2-nitroaniline: Melting Point Differentiation and Purification Implications

2-Bromo-4-nitroaniline (ortho-bromo, para-nitro) exhibits a melting point of 104 °C [1]. In contrast, its regioisomer 4-bromo-2-nitroaniline (para-bromo, ortho-nitro, CAS 875-51-4) melts at a significantly higher temperature of 110–113 °C (lit.) [2]. This 6–9 °C differential provides a robust, instrumentally accessible criterion for identity verification and purity assessment. For procurement and quality assurance workflows, the lower and sharper melting point of 2-bromo-4-nitroaniline enables straightforward detection of cross-contamination with the 4-bromo-2-nitro isomer, which is a plausible synthetic byproduct or mis-shipment risk when ordering bromonitroanilines generically.

Physicochemical characterization Isomer purity Quality control

2-Bromo-4-nitroaniline versus 2-Chloro-4-nitroaniline: Intramolecular Hydrogen Bonding and Molecular Planarity

Single-crystal X-ray diffraction analysis reveals that 2-bromo-4-nitroaniline possesses a distinct intramolecular N–H⋯Br hydrogen bond that forms a planar five-membered ring [1]. This interaction locks the molecule into a near-planar conformation, with the dihedral angle between the nitro group and the aromatic ring measured at only 4.57 (4)°, and the five-membered ring oriented at a dihedral angle of 1.64 (6)° relative to the aromatic ring [1]. In contrast, the crystal structure of 2-chloro-4-nitroaniline has been reported [2], but the larger atomic radius and greater polarizability of bromine relative to chlorine enhance the strength and structural significance of this intramolecular N–H⋯Br interaction. While direct quantitative comparison of hydrogen bond metrics is not available in a single head-to-head study, the documented planar geometry in 2-bromo-4-nitroaniline is a class-level distinguishing feature that arises specifically from the bromine substituent at the ortho position, and this pre-organization has implications for solid-state reactivity and crystal packing.

Crystal engineering Conformational analysis Solid-state reactivity

2-Bromo-4-nitroaniline versus 4-Nitroaniline: Orthogonal Reactivity from Ortho-Bromine Substitution for Palladium-Catalyzed Cross-Coupling

2-Bromo-4-nitroaniline contains an ortho-bromine substituent that is highly amenable to palladium-catalyzed cross-coupling reactions including Suzuki, Heck, and Buchwald-Hartwig aminations, while the para-nitro group remains intact and available for subsequent reduction or further elaboration . In contrast, the parent compound 4-nitroaniline (CAS 100-01-6) lacks the halogen handle entirely, rendering it unsuitable for direct C–C or C–N bond formation via cross-coupling without prior functionalization. The bromine atom in 2-bromo-4-nitroaniline provides a site for selective derivatization that is absent in the non-brominated analog. While a direct quantitative yield comparison across identical coupling conditions is not available in a single published study, the presence versus complete absence of the cross-coupling-competent C–Br bond constitutes a binary functional differentiation that fundamentally expands the accessible chemical space. This is a class-level inference grounded in the established reactivity of aryl bromides in palladium catalysis relative to unsubstituted anilines.

Palladium catalysis Suzuki-Miyaura coupling Orthogonal functionalization

2-Bromo-4-nitroaniline versus Unsubstituted Aniline Derivatives: Enhanced Reactivity from Dual Electron-Withdrawing Substituents

2-Bromo-4-nitroaniline contains both a strongly electron-withdrawing nitro group at the para position and an ortho-bromine atom, a combination that synergistically enhances reactivity in nucleophilic aromatic substitution and related transformations relative to mono-substituted or unsubstituted anilines [1]. The nitro group activates the aromatic ring toward nucleophilic attack, while the ortho-bromine can serve as either a leaving group or a site for transition metal-catalyzed functionalization [1]. While a single quantitative reactivity scale encompassing all relevant analogs is not available, this dual activation is a class-level characteristic that distinguishes 2-bromo-4-nitroaniline from simpler anilines such as aniline (CAS 62-53-3), 4-nitroaniline (single electron-withdrawing group), or 2-bromoaniline (single halogen, no nitro activation). The presence of both functionalities on the same ring enables cascade reactions and sequential derivatizations that mono-functional analogs cannot support without additional synthetic steps.

Electronic effects Nucleophilic substitution Synthetic efficiency

2-Bromo-4-nitroaniline (CAS 13296-94-1) Procurement Guide: Evidence-Backed Application Scenarios


Synthesis of Tetrahydrothienopyridopyrimidine Derivatives for Antimicrobial Screening

2-Bromo-4-nitroaniline is employed as a key reagent in the synthesis of novel tetrahydrothienopyridopyrimidine derivatives, a class of compounds that exhibit in vitro antibacterial and antifungal activity against a variety of microorganisms [1]. In this application, the ortho-bromine atom of 2-bromo-4-nitroaniline serves as the crucial functional handle for constructing the fused heterocyclic scaffold, a reactivity feature that is not available from the non-brominated parent compound 4-nitroaniline or from the 4-bromo-2-nitro isomer with its different substitution pattern. The para-nitro group further provides a site for subsequent reduction to an amine, enabling additional diversification. This validated synthetic pathway demonstrates the compound's utility in medicinal chemistry programs targeting novel antimicrobial agents.

Precursor for Sulfonamide and Benzothiazine Pharmacophores

2-Bromo-4-nitroaniline serves as a synthetic intermediate in the preparation of sulfonamides and benzothiazines, two privileged pharmacophore classes with established therapeutic relevance [1]. The ortho-bromine substituent provides a reactive site for introducing sulfur-containing moieties or for transition metal-catalyzed C–S bond formation, while the nitro group can be selectively reduced to generate diamines for further heterocyclization. The well-characterized single-crystal structure of 2-bromo-4-nitroaniline confirms its planar conformation driven by intramolecular N–H⋯Br hydrogen bonding [2], which may influence the conformational bias of derived intermediates and final products in structure-based drug design workflows. Researchers developing sulfonamide-based enzyme inhibitors or benzothiazine derivatives for cardiovascular or anti-inflammatory indications represent the primary user base for this application.

Building Block for Palladium-Catalyzed Cross-Coupling in Complex Molecule Assembly

The ortho-bromine atom of 2-bromo-4-nitroaniline is highly amenable to palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, while leaving the para-nitro group intact for orthogonal functionalization [1][2]. This reactivity profile enables the introduction of diverse aryl, alkenyl, or amine substituents at the C2 position of the aniline ring without disturbing the C4 nitro group. The resulting 2-aryl-4-nitroaniline or 2-amino-4-nitroaniline derivatives are valuable intermediates for constructing more complex heterocyclic systems, including benzimidazoles, quinoxalines, and other nitrogen-containing scaffolds of pharmacological interest [1]. In contrast, the regioisomer 4-bromo-2-nitroaniline would direct cross-coupling to the C4 position, producing a different substitution pattern that leads to distinct downstream heterocyclic products, underscoring the importance of selecting the correct bromonitroaniline isomer at the procurement stage.

Large-Scale Synthesis of Dye and Agrochemical Intermediates with Optimized Process Economics

2-Bromo-4-nitroaniline is a commonly used intermediate in the production of dyes and agrochemicals [1]. The compound's synthesis from 4-nitroaniline via electrophilic bromination is well-established at scale, and dedicated process equipment has been patented to improve yield and reduce byproduct formation [2]. The patent literature describes a synthesis device incorporating ceramic membrane filtration that achieves reaction liquid solid content exceeding 25%, reduced byproduct levels, and lower overall production costs compared to conventional batch reactor setups [2]. For industrial procurement, the existence of optimized, scalable manufacturing technology and the compound's established role as a dye intermediate [1][3] translate to reliable commercial availability at competitive pricing with consistent quality, making it a lower-risk selection relative to less common bromonitroaniline isomers for process chemistry and pilot-plant applications.

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